molecular formula C12H14FNO B1149535 1-Benzyl-3-fluoropiperidin-4-one CAS No. 475152-19-3

1-Benzyl-3-fluoropiperidin-4-one

Cat. No.: B1149535
CAS No.: 475152-19-3
M. Wt: 207.24 g/mol
InChI Key: CUPUEPQAZUIWQA-UHFFFAOYSA-N
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Description

1-Benzyl-3-fluoropiperidin-4-one (CAS: 475152-19-3) is a fluorinated piperidine derivative featuring a benzyl group at the nitrogen atom and a fluorine substituent at the 3-position of the piperidin-4-one ring. This compound is structurally characterized by a six-membered heterocyclic ring with a ketone group at position 4, a fluorine atom at position 3, and a benzyl moiety attached to the nitrogen atom. Its molecular formula is inferred to be C₁₂H₁₄FNO, with a molecular weight of 207.24 g/mol based on structurally analogous compounds (e.g., 1-(3-fluorobenzyl)piperidin-4-one, CAS: 155868-53-4) .

The compound is primarily utilized in pharmaceutical and organic chemistry research, particularly as a precursor or intermediate in the synthesis of bioactive molecules.

Properties

CAS No.

475152-19-3

Molecular Formula

C12H14FNO

Molecular Weight

207.24 g/mol

IUPAC Name

4-benzyl-3-fluoropiperidin-2-one

InChI

InChI=1S/C12H14FNO/c13-11-10(6-7-14-12(11)15)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,15)

InChI Key

CUPUEPQAZUIWQA-UHFFFAOYSA-N

SMILES

C1CN(CC(C1=O)F)CC2=CC=CC=C2

Canonical SMILES

C1CNC(=O)C(C1CC2=CC=CC=C2)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-Benzyl-3-fluoropiperidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of piperidine with benzyl chloride to form N-benzylpiperidine, followed by fluorination at the 3-position using a fluorinating agent such as Selectfluor . The reaction conditions often require controlled temperatures and the use of solvents like acetonitrile to facilitate the reaction.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

1-Benzyl-3-fluoropiperidin-4-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-Benzyl-3-fluoropiperidin-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to modulate neurotransmitter systems in the brain, which may contribute to its potential therapeutic effects. It may also interact with enzymes and receptors involved in pain perception and inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 1-Benzyl-3-fluoropiperidin-4-one are compared below with five closely related piperidinone derivatives. Key differences in substituents, hazards, and applications are highlighted.

Table 1: Comparative Analysis of this compound and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Hazards (GHS Classification) Key Structural Differences
This compound 475152-19-3 C₁₂H₁₄FNO 207.24 No data available Fluorine at C3, ketone at C4
1-Benzyl-3-methylpiperidin-4-one 34737-89-8 C₁₃H₁₇NO 203.28 Not specified (similar compounds: H302, H315) Methyl at C3, ketone at C4
1-Benzyl-3,3-dimethylpiperidin-4-one 173186-91-9 C₁₄H₁₉NO 217.30 H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) Two methyl groups at C3, ketone at C4
1-Benzyl-4-bromopiperidin-3-one 775225-43-9 C₁₂H₁₄BrNO 268.15 No hazard data Bromine at C4, ketone at C3
1-(3-Fluorobenzyl)piperidin-4-one 155868-53-4 C₁₂H₁₄FNO 207.24 No data available Fluorine on benzyl ring, ketone at C4

Key Findings

Fluorinated derivatives (e.g., this compound) lack comprehensive hazard data, suggesting understudied toxicological profiles .

Benzyl vs.

Applications :

  • Compounds like this compound and its analogues are critical in medicinal chemistry for developing kinase inhibitors or neuroactive agents, though specific applications are often proprietary .

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